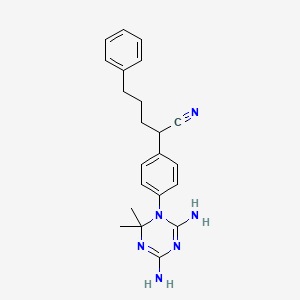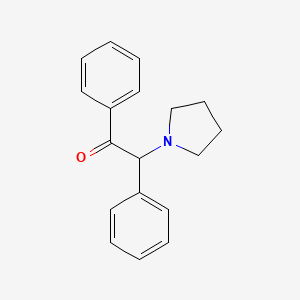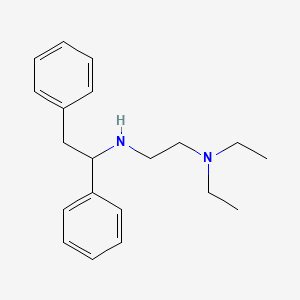
N-(1,2-diphenylethyl)-N',N'-diethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/KH8601150 is a chemical compound listed in the National Institute for Occupational Safety and Health (NIOSH) database. This compound is part of the NIOSH Pocket Guide to Chemical Hazards, which provides information on various chemicals found in the workplace . The guide helps in recognizing and controlling occupational chemical hazards.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/KH8601150 involves specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for the synthesis and analysis of various compounds . The exact synthetic route for NIOSH/KH8601150 would depend on the specific chemical structure and desired purity.
Industrial Production Methods: Industrial production methods for NIOSH/KH8601150 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be efficient and cost-effective, often involving continuous flow processes and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: NIOSH/KH8601150 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of NIOSH/KH8601150 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of NIOSH/KH8601150 depend on the specific reaction conditions and reagents used. These products are often analyzed using advanced analytical techniques to ensure their purity and structural integrity .
Aplicaciones Científicas De Investigación
NIOSH/KH8601150 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies involving cellular processes and biochemical pathways. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of various materials and chemicals .
Mecanismo De Acción
NIOSH/KH8601150 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison involves analyzing the differences in their chemical reactivity, biological activity, and industrial applications . This helps in understanding the specific advantages and limitations of NIOSH/KH8601150.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
These compounds share some similarities with NIOSH/KH8601150 but also have distinct features that make them unique in their respective applications.
Propiedades
Número CAS |
3847-48-1 |
|---|---|
Fórmula molecular |
C20H28N2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-(1,2-diphenylethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-3-22(4-2)16-15-21-20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14,20-21H,3-4,15-17H2,1-2H3 |
Clave InChI |
JEORTHKQPXKVMO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


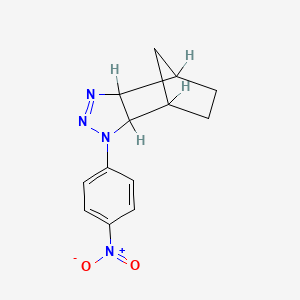

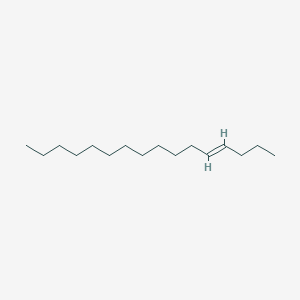
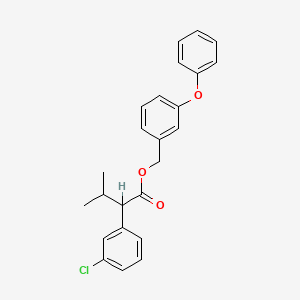

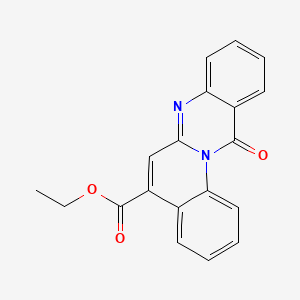
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)

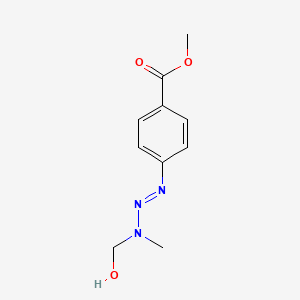

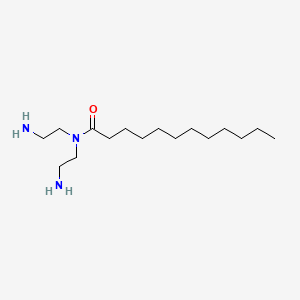
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
